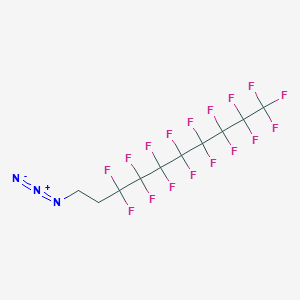
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of a chlorine atom at the third position, a methoxy group at the sixth position, and an aldehyde group at the second position of the benzofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde typically involves the cyclization of appropriately substituted precursors. One common method involves the use of 2-hydroxybenzophenones with reagents like Corey-Chaykovsky reagent, or cyclization of 2-acyloxy-1-bromomethylarenes with Cr(II)Cl2/BF3-OEt2 catalyst . Another approach includes the boron tribromide-promoted tandem deprotection-cyclization of 2-methoxyphenylacetones .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and reagents that promote high yield and purity is crucial. For example, the use of proton quantum tunneling has been shown to produce high yields with fewer side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under appropriate conditions.
Major Products
Oxidation: 3-Chloro-6-methoxy-1-benzofuran-2-carboxylic acid.
Reduction: 3-Chloro-6-methoxy-1-benzofuran-2-methanol.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6H-Benzofuro 3,2-cbenzopyran, 3,9-dimethoxy- : A more complex structure with additional methoxy groups .
2-Benzofurancarboxaldehyde: Similar structure but lacks the chlorine and methoxy groups.
6-Methoxy-3-methyl-1-benzofuran-2-yl(phenyl)methanone: Contains a methoxy group but has different substituents at other positions.
Uniqueness
3-Chloro-6-methoxy-1-benzofuran-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and methoxy group can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
112934-29-9 |
|---|---|
Formule moléculaire |
C10H7ClO3 |
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
3-chloro-6-methoxy-1-benzofuran-2-carbaldehyde |
InChI |
InChI=1S/C10H7ClO3/c1-13-6-2-3-7-8(4-6)14-9(5-12)10(7)11/h2-5H,1H3 |
Clé InChI |
VGYLHBGLSQWRIA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)C(=C(O2)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


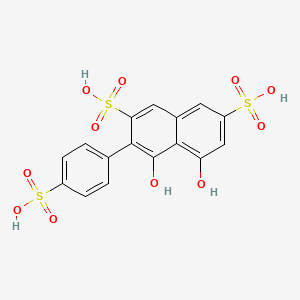
![1,4,5,8-Tetrahydroazonino[5,4-b]indole-3(2H)-carbonitrile](/img/structure/B14292872.png)


![1,1'-[Sulfanediylbis(methylenesulfanediyl)]bis(4-methylbenzene)](/img/structure/B14292897.png)
![Benzoic acid, 2-[1-(acetyloxy)-2,4-hexadiynyl]-6-hydroxy-, methyl ester](/img/structure/B14292901.png)
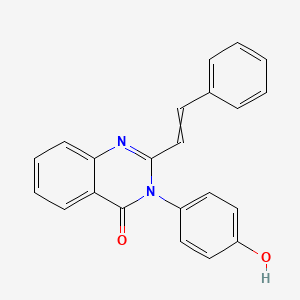
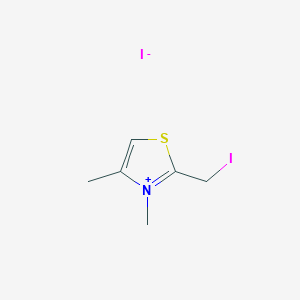
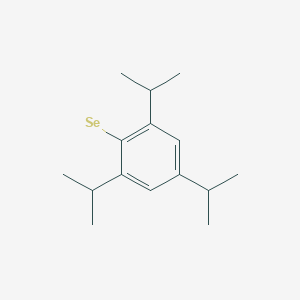
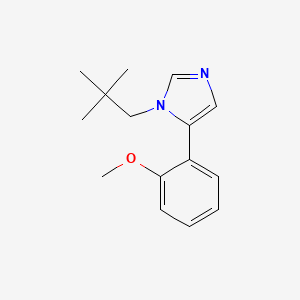

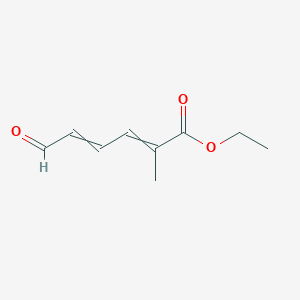
![(2,4,6-Tri-tert-butylphenyl)[(trimethylsilyl)ethynyl]phosphane](/img/structure/B14292942.png)
